molecular formula C5H9N3O10 B1679547 Pentrinitrol CAS No. 1607-17-6

Pentrinitrol

Cat. No. B1679547
CAS RN: 1607-17-6
M. Wt: 271.14 g/mol
InChI Key: BRBAEHHXGZRCBK-UHFFFAOYSA-N
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Patent
US06180664B2

Procedure details

158 g (0.5 mol) of pentaerythrityl tetranitrate (PETN) are dissolved in a boiling mixture of 300 ml of dioxane and 300 ml of ethanol, and different amounts of aqueous hydrazine hydrate solution (1.5-4 mol) are added in portions over 1 hour. The reaction mixture is then refluxed for a further 2.5 hours. The solvents are evaporated off at 15 mm Hg and the residue is extracted by shaking several times with 100 ml portions of water, as required, until the volume of the oil layer no longer decreases on extraction. The aqueous extracts (A) are collected and the residual oily layer is dissolved in twice its volume of ethanol. Any white precipitate of PETN which has separated out is filtered off after 24 hours; m.p.=132° C., nitrogen content: 17.35%; m.p.=141° C. (2×acetone); nitrogen content: conforms. Ethanol is evaporated off from the filtrate at 15 mm Hg. The viscous oily residue consists of crude pentaerythrityl trinitrate (PETriN); nitrogen content: conforms.
Quantity
158 g
Type
reactant
Reaction Step One
Quantity
2.75 (± 1.25) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:18][N+:19]([O-:21])=[O:20])[C:2]([CH2:13][O:14][N+]([O-])=O)([CH2:8][O:9][N+:10]([O-:12])=[O:11])[CH2:3][O:4][N+:5]([O-:7])=[O:6].O.NN>O1CCOCC1.C(O)C>[CH2:13]([OH:14])[C:2]([CH2:8][O:9][N+:10]([O-:12])=[O:11])([CH2:3][O:4][N+:5]([O-:7])=[O:6])[CH2:1][O:18][N+:19]([O-:21])=[O:20] |f:1.2|

Inputs

Step One
Name
Quantity
158 g
Type
reactant
Smiles
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
Name
Quantity
2.75 (± 1.25) mol
Type
reactant
Smiles
O.NN
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
by shaking several times with 100 ml portions of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added in portions over 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then refluxed for a further 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvents are evaporated off at 15 mm Hg
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted
EXTRACTION
Type
EXTRACTION
Details
no longer decreases on extraction
CUSTOM
Type
CUSTOM
Details
The aqueous extracts (A) are collected
DISSOLUTION
Type
DISSOLUTION
Details
the residual oily layer is dissolved in twice its volume of ethanol
CUSTOM
Type
CUSTOM
Details
Any white precipitate of PETN which has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off after 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
Ethanol is evaporated off from the filtrate at 15 mm Hg

Outcomes

Product
Name
Type
Smiles
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.